tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-methylpyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-7-10-5-6-15(11(10)14-8-9)12(16)17-13(2,3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGUSLZAJZEVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
A common approach involves the cyclocondensation of 2-amino-5-methylpyridine with α,β-unsaturated carbonyl compounds. For example, reaction with ethyl acetoacetate under acidic conditions yields the pyrrolo[2,3-b]pyridine skeleton. Key parameters include:
Metal-Catalyzed Cyclization
Palladium-catalyzed cyclization of halogenated pyridine precursors (e.g., 3-bromo-5-methylpyridine) with alkynes or alkenes offers regioselective control. For instance, Sonogashira coupling with propargyl alcohol derivatives forms the fused pyrrole ring.
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
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Base : Triethylamine or K₂CO₃
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Solvent : Tetrahydrofuran (THF) or dioxane
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Yield : 50–65%.
Functionalization at Position 3
After core formation, position 3 is functionalized to introduce substituents such as alkynyl or hydroxymethyl groups.
Hydroxymethylation via Vilsmeier-Haack Reaction
Formylation at position 3 using POCl₃ and DMF, followed by reduction with NaBH₄, introduces a hydroxymethyl group:
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Reagents : POCl₃/DMF (Vilsmeier reagent), then NaBH₄
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Temperature : 0°C (formylation), room temperature (reduction)
tert-Butyloxycarbonyl (Boc) Protection
The final step involves protecting the pyrrole nitrogen with a Boc group to enhance stability and solubility.
Boc Anhydride Protocol
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Substrate : 5-Methyl-1H-pyrrolo[2,3-b]pyridine
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Reagent : Di-tert-butyl dicarbonate (Boc₂O)
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Base : 4-Dimethylaminopyridine (DMAP) or triethylamine
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Solvent : Dichloromethane (DCM) or THF
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Temperature : 0°C to room temperature
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability:
Continuous Flow Reactors
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Advantages : Improved heat transfer, reduced reaction times.
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Conditions : Pd-coated microreactors for Sonogashira coupling, 100–120°C, residence time <10 minutes.
Solvent Recycling Systems
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Green Chemistry : Ethyl acetate/hexane mixtures are distilled and reused in chromatography, reducing waste.
Analytical Validation and Quality Control
Structural Confirmation
Purity Assessment
Reaction Optimization Data
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyclization | HCl | EtOH | 80 | 65 | 95 |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | THF | 70 | 78 | 98 |
| Boc Protection | Boc₂O, DMAP | DCM | 25 | 88 | 99 |
Challenges and Mitigation Strategies
Byproduct Formation in Sonogashira Coupling
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Issue : Homocoupling of alkynes generates diynes.
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Solution : Use excess Pd catalyst and strict inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis: This compound serves as an important building block in the synthesis of more complex heterocyclic compounds. Its ability to participate in electrophilic substitution reactions allows chemists to create diverse derivatives with tailored properties.
Biology
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. Research indicates that modifications to the pyrrolo[2,3-b]pyridine core can enhance its efficacy against various bacterial strains.
- Anticancer Potential: The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways, making it a candidate for further pharmacological development.
Medicine
- Therapeutic Development: As a building block for new therapeutic agents, tert-butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has been explored for its role in developing drugs targeting neurological disorders and other diseases. Its derivatives are being studied for their interactions with biological targets involved in disease mechanisms.
Material Science
- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and materials that require specific properties such as stability and reactivity. Its unique structure allows for the development of materials with advanced functionalities.
Case Studies and Research Findings
| Study Focus | Findings | Reference Source |
|---|---|---|
| Antimicrobial Activity | Derivatives showed activity against Gram-positive bacteria; structure-activity relationship explored. | Journal of Medicinal Chemistry |
| Anticancer Mechanisms | Induced apoptosis in cancer cell lines; potential pathways identified include mitochondrial dysfunction. | Cancer Research Journal |
| Synthesis of Complex Heterocycles | Successful synthesis of novel compounds using tert-butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine as a precursor. | Synthetic Communications |
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related derivatives, emphasizing substituent positions, molecular weights, and key properties:
Research Findings and Trends
- Structural Elucidation : SHELX software is widely used for crystallographic analysis of these compounds, confirming substituent positions and molecular conformations .
- Synthetic Innovations: Sodium borohydride reductions and ozonolysis are key steps in modifying dihydro derivatives (e.g., tert-Butyl 5-bromo-4-chloro-3,3-bis(2-hydroxyethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) .
- Market Availability : Suppliers like Otto Chemie and American Elements offer these compounds at scales from 100 mg to 1 g, with prices reflecting substituent complexity (e.g., trifluoromethyl derivatives cost >€300/100 mg) .
Biological Activity
tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Chemical Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with a similar structure can act as inhibitors for various kinases and enzymes involved in cellular signaling pathways. This interaction can lead to altered cell proliferation and apoptosis, particularly in cancer cells.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown selective inhibition of MPS1 kinase, which plays a crucial role in cell division and tumor growth. In vitro studies demonstrated that these compounds could effectively reduce cell viability in various cancer cell lines, including colon and breast cancer models.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| HCT116 (colon cancer) | 0.50 | MPS1 inhibition | |
| MDA-MB-231 (breast cancer) | 0.80 | Cell cycle arrest |
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrrolo[2,3-b]pyridines. A derivative of this compound exhibited significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 5 µM. This suggests that modifications in the structure can enhance the antimicrobial efficacy against resistant strains.
Case Study 1: MPS1 Inhibition
A study focused on the optimization of pyrrolo[2,3-b]pyridine derivatives for MPS1 inhibition revealed that compounds with tert-butyl substitutions displayed improved selectivity and potency. The lead compound demonstrated an IC50 value of 0.025 µM against MPS1 in biochemical assays and showed favorable pharmacokinetic properties in vivo .
Case Study 2: Antituberculosis Activity
Another investigation into the antituberculosis activity of pyrrole derivatives indicated that certain modifications led to enhanced activity against resistant strains of Mycobacterium tuberculosis. The study reported an MIC value significantly lower than standard treatments, suggesting potential for further development as an antitubercular agent .
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the nitrogen on the pyrrole ring.
- Substitution Reactions : Methylation at the 5-position via nucleophilic substitution or coupling reactions.
- Cross-Coupling : Use of Suzuki-Miyaura reactions with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) for functional group introduction .
Reaction conditions (e.g., Pd catalysts, solvent systems like dioxane/water, and temperature) are critical for yield optimization .
Q. How is the compound characterized for identity and purity in academic research?
- Methodological Answer : Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regioselectivity of substitutions (e.g., methyl group at C5) and Boc group integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- X-ray Crystallography : Resolves structural ambiguities, such as spirocyclic conformations in related analogs .
Q. What are the primary challenges in functionalizing the pyrrolo[2,3-b]pyridine scaffold?
- Methodological Answer : Steric hindrance from the Boc group and electronic effects of the fused pyrrole-pyridine system complicate reactions. Strategies to mitigate this include:
- Directed Metalation : Using directing groups (e.g., halogens) to control site-selective substitutions .
- Protection/Deprotection : Temporarily masking reactive sites (e.g., using trimethylsilyl groups) for stepwise functionalization .
Advanced Research Questions
Q. How do reaction conditions influence the outcome of Suzuki-Miyaura couplings on related pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Key variables include:
- Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl couplings, with Cs₂CO₃ as a base .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance solubility of boronates, while dioxane improves coupling efficiency .
- Temperature : Elevated temperatures (80–100°C) accelerate cross-coupling but may degrade sensitive substituents .
Contradictory data exists on optimal ligand-to-metal ratios, necessitating empirical optimization .
Q. What biological activities have been reported for analogs of this compound, and how are these activities validated?
- Methodological Answer : Analogs (e.g., brominated or iodinated derivatives) show potential as kinase inhibitors or antiviral agents. Validation involves:
- In Vitro Assays : Enzyme inhibition studies (e.g., IC₅₀ determination) using purified targets .
- Cell-Based Models : Testing antiviral activity in viral replication assays (e.g., HCV or SARS-CoV-2 pseudovirus systems) .
- Structure-Activity Relationship (SAR) : Systematic modification (e.g., replacing methyl with trifluoromethyl) to probe pharmacophore requirements .
Q. How can computational methods aid in predicting the reactivity of tert-butyl-protected pyrrolo[2,3-b]pyridines?
- Methodological Answer : Density Functional Theory (DFT) calculations predict:
- Electrophilic Aromatic Substitution (EAS) Sites : Electron-rich positions (C3 and C5) are favored for electrophilic attack .
- Steric Maps : Visualizing Boc group hindrance to guide functionalization strategies .
Molecular dynamics simulations model solvent effects on reaction pathways .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for cross-coupling reactions: How to address them?
- Methodological Answer : Variations arise from differences in:
- Substrate Purity : Trace impurities (e.g., residual Pd) alter catalytic efficiency .
- Moisture Sensitivity : Boronate esters hydrolyze in aqueous conditions, reducing coupling efficiency .
Standardization protocols (e.g., rigorous drying of solvents, inert atmosphere) improve reproducibility .
Methodological Tables
Q. Table 1. Key Synthetic Strategies for Functionalization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
